molecular formula C5H3ClN2O2 B14776609 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde

5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde

Cat. No.: B14776609
M. Wt: 158.54 g/mol
InChI Key: SAOCLVPIJGBZJC-UHFFFAOYSA-N
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Description

5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde is a heterocyclic organic compound featuring a pyrimidine backbone substituted with a chlorine atom at position 5, a ketone group at position 6, and a carbaldehyde group at position 3. The pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) is partially saturated due to the 1,6-dihydro configuration.

Properties

IUPAC Name

5-chloro-6-oxo-1H-pyrimidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-3(1-9)7-2-8-5(4)10/h1-2H,(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOCLVPIJGBZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2,4-dihydroxypyrimidine with formylating agents such as Vilsmeier-Haack reagent . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid.

    Reduction: 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or modification of protein function. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde can be contrasted with related compounds, such as 5-chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS 1048913-54-7, ). Below is a detailed analysis:

Table 1: Comparative Analysis

Property This compound 5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Core Structure Pyrimidine (two nitrogen atoms) Pyridine (one nitrogen atom)
Substituents Cl (C5), =O (C6), CHO (C4) Cl (C5), =O (C6), CHO (C3), 4-methylbenzyl (N1)
Molecular Formula C₅H₃ClN₂O₂ (inferred) C₁₄H₁₂ClNO₂
Molar Mass (g/mol) ~174.55 (calculated) 261.7
Melting Point Not available 112–114°C
Hazard Classification Likely irritant (similar functional groups) IRRITANT

Key Differences and Implications

Pyrimidines are also more electron-deficient, affecting reactivity in aromatic substitution reactions.

The benzyl group may also improve membrane permeability in drug design.

Molecular Weight and Applications: The pyridine derivative’s higher molar mass (261.7 vs. Conversely, the pyrimidine analog’s lower molecular weight could favor solubility in polar solvents.

Reactivity :

  • The carbaldehyde group in both compounds is reactive, but its position (C4 in pyrimidine vs. C3 in pyridine) alters accessibility for nucleophilic attacks. Pyrimidine’s electron-withdrawing nitrogen atoms may further activate the aldehyde toward condensation reactions.

Research Findings

  • The pyridine derivative has been classified as an irritant, suggesting similar handling precautions for the pyrimidine analog.
  • No crystallographic data are available for the target compound in the provided evidence, though software like SHELX is widely used for such analyses.

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